molecular formula C9H15NO B14351758 N-Octa-1,7-dien-3-ylformamide CAS No. 91259-15-3

N-Octa-1,7-dien-3-ylformamide

Cat. No.: B14351758
CAS No.: 91259-15-3
M. Wt: 153.22 g/mol
InChI Key: DHKDDWWOQBYNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Octa-1,7-dien-3-ylformamide is an organic compound with the molecular formula C9H15NO It is characterized by the presence of a formamide group attached to an octadiene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Octa-1,7-dien-3-ylformamide can be synthesized through several methods. One common approach involves the reaction of 1,7-octadiene with formamide under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion. Another method involves the hydrolysis of nitriles, which can be induced under mildly basic conditions by hydrogen peroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Octa-1,7-dien-3-ylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The compound can undergo substitution reactions where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-Octa-1,7-dien-3-ylformamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-Octa-1,7-dien-3-ylformamide exerts its effects involves interactions with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Octa-1,7-dien-3-ylformamide is unique due to its combination of an octadiene chain and a formamide group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

91259-15-3

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

N-octa-1,7-dien-3-ylformamide

InChI

InChI=1S/C9H15NO/c1-3-5-6-7-9(4-2)10-8-11/h3-4,8-9H,1-2,5-7H2,(H,10,11)

InChI Key

DHKDDWWOQBYNMU-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(C=C)NC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.